molecular formula C16H18ClNOS B13782935 6,11-Dihydro-4-methoxydibenzo(b,e)thiepin-11-methanamine hydrochloride CAS No. 82394-04-5

6,11-Dihydro-4-methoxydibenzo(b,e)thiepin-11-methanamine hydrochloride

Cat. No.: B13782935
CAS No.: 82394-04-5
M. Wt: 307.8 g/mol
InChI Key: PXGYEECDKXXTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,11-Dihydro-4-methoxydibenzo(b,e)thiepin-11-methanamine hydrochloride is a chemical compound with the molecular formula C18H21NOS.ClH. It is known for its unique structure, which includes a dibenzo-thiepin core. This compound has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,11-Dihydro-4-methoxydibenzo(b,e)thiepin-11-methanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of 6,11-Dihydrodibenzo(b,e)thiepin-11-one, which is then subjected to a series of reactions to introduce the methoxy and methanamine groups. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6,11-Dihydro-4-methoxydibenzo(b,e)thiepin-11-methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6,11-Dihydro-4-methoxydibenzo(b,e)thiepin-11-methanamine hydrochloride has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,11-Dihydro-4-methoxydibenzo(b,e)thiepin-11-methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,11-Dihydro-4-methoxydibenzo(b,e)thiepin-11-methanamine hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its structure allows for diverse chemical modifications, making it a versatile compound for scientific studies.

Properties

CAS No.

82394-04-5

Molecular Formula

C16H18ClNOS

Molecular Weight

307.8 g/mol

IUPAC Name

(4-methoxy-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)methylazanium;chloride

InChI

InChI=1S/C16H17NOS.ClH/c1-18-15-8-4-7-13-14(9-17)12-6-3-2-5-11(12)10-19-16(13)15;/h2-8,14H,9-10,17H2,1H3;1H

InChI Key

PXGYEECDKXXTOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SCC3=CC=CC=C3C2C[NH3+].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.